2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine
Description
2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 8, and a thienylcarbonyl oxyimino methyl moiety at position 2. This structure combines aromatic, electron-withdrawing (chlorophenyl), and electron-donating (thiophene) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-13-4-2-10-24-16(12-22-26-20(25)17-5-3-11-27-17)18(23-19(13)24)14-6-8-15(21)9-7-14/h2-12H,1H3/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGCZCAQTPBRIY-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=NOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=N/OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine , also known by its CAS number 478257-08-8, belongs to a class of organic compounds characterized by a fused imidazole and pyridine ring system. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.86 g/mol. The structure features a 4-chlorophenyl substituent, an 8-methyl group, and an imino linkage to a thienylcarbonyl moiety. This unique arrangement suggests diverse reactivity and potential interactions with biological targets.
Structural Representation
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine |
| Molecular Formula | |
| Molecular Weight | 395.86 g/mol |
| CAS Number | 478257-08-8 |
Anti-inflammatory Activity
Research indicates that imidazo[1,2-a]pyridines, including this compound, exhibit significant anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of specific enzymes and pathways associated with inflammation. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
Case Study: Inhibition of COX Enzymes
A study conducted on related imidazo[1,2-a]pyridine derivatives demonstrated their ability to inhibit COX-1 and COX-2 enzymes effectively. The results indicated that these compounds could reduce inflammation in various models, suggesting similar potential for 2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. The presence of the thienylcarbonyl group may enhance its interaction with bacterial cell walls or metabolic pathways.
Antimicrobial Activity Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes involved in disease processes. For example, the imino group may facilitate interactions that disrupt normal cellular functions in pathogens or inflammatory cells.
Synthesis and Derivatives
The synthesis of 2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. These methods can be optimized to enhance yield and purity.
Synthesis Overview
- Starting Materials : Appropriate precursors such as chlorobenzene derivatives and thienylcarboxylic acids.
- Reagents : Use of catalysts like palladium or copper for coupling reactions.
- Conditions : Reactions are often carried out under controlled temperature and pressure conditions to maximize efficiency.
Comparison with Similar Compounds
Substituent Analysis :
- 4-Chlorophenyl Group : Common in compounds like 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and 4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridin-2-amine derivatives . This group enhances lipophilicity and may improve membrane permeability.
- Thiophene Derivatives: The thienylcarbonyl oxyimino methyl group in the target compound resembles the thiophene-Schiff base in (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, which exhibits strong π-conjugation and electronic effects .
Spectroscopic and Physicochemical Properties
- NMR and IR Data : The target compound’s imine (C=N) and carbonyl (C=O) groups would show characteristic signals at ~160–165 ppm (¹³C NMR) and ~1680 cm⁻¹ (IR), similar to related Schiff bases .
- Melting Points: Derivatives with nitro or cyano substituents (e.g., 1l in ) exhibit higher melting points (243–245°C) due to increased polarity, suggesting the target compound may have a similar thermal profile .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via microwave-assisted reactions using solvents like diglyme, which enhances reaction efficiency and reduces time. For example, demonstrates that microwave irradiation accelerates the cyclization of precursors, achieving higher yields compared to conventional heating . Additionally, phosphorylation reactions using phosphoryl trichloride in DMF (as in ) are critical for introducing aldehyde groups, though stoichiometric control and temperature (e.g., 353 K for 5 hours) are vital to minimize side products .
Q. Which spectroscopic and analytical methods are most reliable for confirming the compound’s structural integrity?
Multimodal characterization is essential:
- 1H/13C NMR identifies proton and carbon environments, particularly for the imino and thienyl groups.
- HRMS validates molecular weight with <5 ppm error, as shown in for nitroimidazo derivatives .
- IR spectroscopy confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the thienylcarbonyl moiety) . Cross-referencing these techniques resolves ambiguities in complex spectra.
Q. How can purification techniques be optimized for this compound?
Silica gel chromatography with gradient elution (e.g., ethyl acetate/petroleum ether mixtures) effectively isolates the target compound from byproducts, as demonstrated in . Recrystallization from solvents like dichloromethane/hexane improves purity (>99%) .
Advanced Research Questions
Q. What methodologies address contradictions in spectral data or unexpected reaction outcomes?
- 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra, particularly for imidazo[1,2-a]pyridine derivatives .
- Kinetic studies (e.g., TLC monitoring every 30 minutes) identify intermediate formation, as in ’s phosphorylation step, allowing real-time adjustment of reaction conditions .
- Isotopic labeling (e.g., deuterated solvents) can clarify exchangeable protons in NMR analysis.
Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
- Systematic substitution : Replace the 4-chlorophenyl or thienylcarbonyl groups with electron-withdrawing/donating moieties (e.g., nitro, methoxy) and assess changes in bioactivity. highlights how sulfonylmethyl substitutions improve solubility and antileishmanial activity .
- Computational docking : Use software like AutoDock to predict binding affinities toward target proteins (e.g., cytochrome P450 enzymes). ’s computed LogP and pKa values inform solubility and ionization profiles .
Q. What strategies enhance aqueous solubility without compromising pharmacological activity?
- Prodrug approaches : Introduce hydrolyzable groups (e.g., phosphate esters) at the imino position, as seen in ’s sulfonylmethyl derivatives, which increase solubility by 10-fold .
- Co-crystallization : Screen with co-formers like cyclodextrins to improve dissolution rates.
Q. How do catalytic systems (e.g., Cu-catalyzed coupling) compare to traditional methods in synthesizing imidazo[1,2-a]pyridine cores?
- Efficiency : ’s Cu-catalyzed three-component coupling achieves higher atom economy (70–90% yields) than multistep routes .
- Scope : Traditional methods (e.g., Vilsmeier-Haack formylation in ) are limited to specific substitutions, while catalytic systems tolerate diverse aldehydes and alkynes .
Methodological Considerations
Q. What computational tools are recommended for predicting physicochemical properties or metabolic stability?
- DFT calculations (Gaussian 09) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
- ADMET predictors (e.g., SwissADME) estimate permeability (LogP), bioavailability, and cytochrome interactions using ’s computed parameters .
Q. How can reaction scalability be assessed for preclinical development?
- Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., phosphorylation), ensuring safety and consistency.
- Green chemistry metrics : Evaluate E-factor and solvent sustainability (e.g., replace DMF with cyclopentyl methyl ether).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
